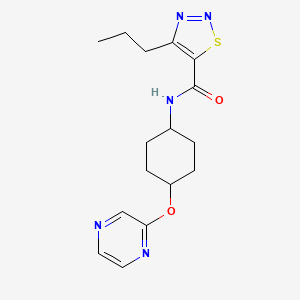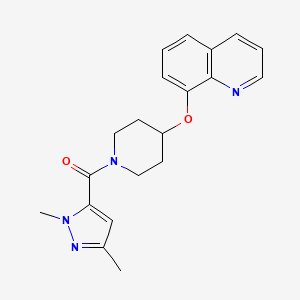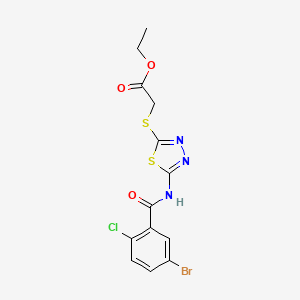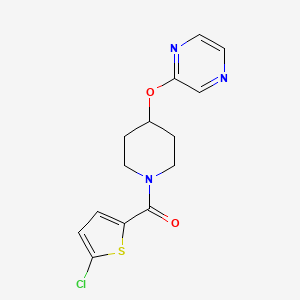![molecular formula C16H19NO3 B2566946 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide CAS No. 2034420-63-6](/img/structure/B2566946.png)
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is a synthetic organic compound that features a benzofuran ring, a methoxyethyl group, and a cyclobutanecarboxamide moiety
Mechanism of Action
Target of action
The compound “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” may have multiple targets due to the presence of the benzofuran moiety. Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Benzofuran derivatives often interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Benzofuran derivatives have been shown to affect a variety of pathways related to their biological activities .
Result of action
Benzofuran derivatives have been shown to have various effects at the cellular level, such as inhibiting cell growth or inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzofuran moiety in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the methoxyethyl group may facilitate interactions with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli . The cyclobutanecarboxamide group may also contribute to the compound’s binding affinity with specific receptors or enzymes, enhancing its biochemical activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been observed to impact the expression of genes involved in metabolic pathways, potentially affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The benzofuran moiety is known to bind to specific enzyme active sites, potentially inhibiting or activating their activity . Additionally, the methoxyethyl group may facilitate the compound’s binding to receptor proteins, leading to downstream signaling events . The cyclobutanecarboxamide group may also play a role in stabilizing the compound’s interactions with target biomolecules, enhancing its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound may affect the levels of specific metabolites, leading to alterations in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the compound’s localization and accumulation in specific cellular compartments may influence its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which may affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biochemical activity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, involving a halogenated benzene derivative and a boronic acid.
Introduction of Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Shares the benzofuran ring and carboxamide moiety but lacks the methoxyethyl group.
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide: Similar structure with an oxolane ring instead of a cyclobutane ring.
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime: Contains a benzofuran ring and exhibits antimicrobial activity.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is unique due to its combination of a benzofuran ring, a methoxyethyl group, and a cyclobutanecarboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,15H,4,6-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYDYWZIFSZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2566865.png)
![N-[3-(Trifluoromethyl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2566866.png)




![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)
![4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]-2-methylpyrimidine](/img/structure/B2566876.png)


![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)
![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)
